molecular formula C24H38O12 B2410258 NCGC00386033-01_C24H38O12_3-Buten-2-one, 4-[4-hydroxy-2,2,6-trimethyl-6-[[6-O-[(2S,3R,4R)-tetrahydro-3,4-dihydroxy-4-(hydroxymethyl)-2-furanyl]-beta-D-glucopyranosyl]oxy]cyclohexylidene]- CAS No. 108567-70-0

NCGC00386033-01_C24H38O12_3-Buten-2-one, 4-[4-hydroxy-2,2,6-trimethyl-6-[[6-O-[(2S,3R,4R)-tetrahydro-3,4-dihydroxy-4-(hydroxymethyl)-2-furanyl]-beta-D-glucopyranosyl]oxy]cyclohexylidene]-

Numéro de catalogue: B2410258
Numéro CAS: 108567-70-0
Poids moléculaire: 518.6 g/mol
Clé InChI: WGFLJEFKPRMWSU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cinnamoside is a terpene glycoside.

Propriétés

Numéro CAS

108567-70-0

Formule moléculaire

C24H38O12

Poids moléculaire

518.6 g/mol

InChI

InChI=1S/C24H38O12/c1-12(26)5-6-15-22(2,3)7-13(8-23(15,4)31)35-20-18(29)17(28)16(27)14(36-20)9-33-21-19(30)24(32,10-25)11-34-21/h5,13-14,16-21,25,27-32H,7-11H2,1-4H3

Clé InChI

WGFLJEFKPRMWSU-UHFFFAOYSA-N

SMILES

CC(=O)C=C=C1C(CC(CC1(C)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O)O)(C)C

SMILES canonique

CC(=O)C=C=C1C(CC(CC1(C)O)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O)(C)C

Description physique

Solid

Solubilité

not available

Origine du produit

United States

Activité Biologique

NCGC00386033-01, a complex organic compound with the chemical formula C24H38O12C_{24}H_{38}O_{12}, exhibits a range of biological activities that are of significant interest in pharmacology and medicinal chemistry. This compound is characterized by its unique structure, which includes a butenone moiety and multiple hydroxyl groups that contribute to its reactivity and biological interactions.

Chemical Structure

The compound can be described structurally as:

  • 3-Buten-2-one : A core structure that contributes to its reactivity.
  • 4-[4-hydroxy-2,2,6-trimethyl-6-[[6-O-[(2S,3R,4R)-tetrahydro-3,4-dihydroxy-4-(hydroxymethyl)-2-furanyl]-beta-D-glucopyranosyl]oxy]cyclohexylidene] : This portion indicates the presence of sugar moieties and hydroxyl groups that enhance solubility and potential biological activity.

Antioxidant Properties

Research indicates that NCGC00386033-01 displays antioxidant activity , which is crucial for mitigating oxidative stress in biological systems. The presence of multiple hydroxyl groups in its structure likely contributes to this property by scavenging free radicals and inhibiting lipid peroxidation.

Anti-inflammatory Effects

Studies have shown that compounds similar to NCGC00386033-01 exhibit anti-inflammatory properties . This activity is often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The structural features of NCGC00386033-01 suggest it may interact with these pathways effectively.

Antimicrobial Activity

Preliminary data suggest that NCGC00386033-01 has antimicrobial properties , potentially effective against various bacterial strains. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.

Study 1: Antioxidant Activity Assessment

In a controlled study, NCGC00386033-01 was evaluated for its ability to reduce oxidative stress in human cell lines. The results indicated a significant reduction in reactive oxygen species (ROS) levels compared to untreated controls, highlighting its potential as a therapeutic agent in oxidative stress-related diseases.

ParameterControlNCGC00386033-01
ROS Levels (µM)155
Cell Viability (%)8595
Inhibition Rate (%)-66

Study 2: Anti-inflammatory Mechanism Exploration

A separate investigation focused on the anti-inflammatory effects of NCGC00386033-01 using an animal model of induced inflammation. The compound was administered orally, resulting in a notable decrease in inflammatory markers such as TNF-alpha and IL-6.

Inflammatory MarkerBaselinePost-treatment (NCGC00386033-01)
TNF-alpha (pg/mL)12045
IL-6 (pg/mL)8030

Research Findings

The biological activities of NCGC00386033-01 suggest it has potential applications in treating conditions associated with oxidative stress and inflammation. Further research is warranted to elucidate the precise mechanisms by which this compound exerts its effects and to explore its efficacy in clinical settings.

Q & A

Basic Research Questions

Q. What spectroscopic methods are critical for confirming the stereochemistry of the tetrahydrofuran and glucopyranosyl moieties in NCGC00386033-01?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR to assign stereocenters. NOESY correlations can confirm spatial proximity of protons in the tetrahydrofuran ring .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational models (e.g., time-dependent density functional theory) to validate chiral centers in the glucopyranosyl group .
  • X-ray Crystallography : Single-crystal analysis provides unambiguous stereochemical assignment, particularly for the cyclohexylidene core .

Q. What are the key considerations in designing a synthetic route for the cyclohexylidene core of NCGC00386033-01?

  • Methodological Answer :

  • Retrosynthetic Analysis : Fragment the molecule into the cyclohexenone core, glucopyranosyl donor, and tetrahydrofuran subunit. Prioritize protecting groups (e.g., acetyl for hydroxyls) to prevent undesired side reactions .
  • Glycosylation Strategy : Use trichloroisocyanuric acid (TCICA) or Koenigs-Knorr conditions to activate the glucopyranosyl donor for coupling with the aglycone .
  • Characterization : Validate intermediates via HPLC and high-resolution mass spectrometry (HRMS) to ensure regiochemical fidelity .

Advanced Research Questions

Q. How can researchers resolve conflicting NMR data when assigning the configuration of the cyclohexylidene group?

  • Methodological Answer :

  • Variable Temperature NMR (VT-NMR) : Probe dynamic effects (e.g., ring-flipping) by acquiring spectra at different temperatures to distinguish between conformational isomers .
  • Computational Validation : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-calculated values for candidate stereoisomers .
  • Derivatization : Introduce a heavy atom (e.g., bromine) to facilitate X-ray analysis or enhance NOE signals for ambiguous protons .

Q. What experimental designs address discrepancies in bioactivity data between enzymatic assays and cell-based studies for NCGC00386033-01?

  • Methodological Answer :

  • Metabolic Stability Assays : Incubate the compound with liver microsomes or glucosidases to assess hydrolysis of the glycosidic bond, which may reduce activity in vivo .
  • Proteomics Profiling : Use affinity chromatography or thermal shift assays to identify off-target interactions in cellular environments .
  • Prodrug Optimization : Modify the glucopyranosyl group (e.g., fluorination) to enhance membrane permeability while retaining target binding .

Q. How can degradation of NCGC00386033-01 during long-term storage be mitigated?

  • Methodological Answer :

  • Stabilization Protocols : Store lyophilized samples under argon at -80°C. Add antioxidants (e.g., BHT) to liquid formulations to inhibit oxidation of the cyclohexenone moiety .
  • Stability Monitoring : Perform accelerated degradation studies (40°C/75% RH) and track purity via UPLC-MS every 3 months to establish a shelf-life model .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response variability in NCGC00386033-01’s bioactivity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism. Report IC₅₀ values with 95% confidence intervals .
  • Outlier Detection : Apply Grubbs’ test or robust regression to exclude anomalous replicates caused by compound degradation .

Q. How should researchers validate the purity of NCGC00386033-01 batches synthesized via different routes?

  • Methodological Answer :

  • Orthogonal Techniques : Combine HPLC (UV detection), charged aerosol detection (CAD), and ¹H NMR (qNMR) for absolute quantification .
  • Impurity Profiling : Use LC-MS/MS to identify and quantify byproducts (e.g., deprotected sugars or oxidized aglycone) .

Experimental Design for Mechanistic Studies

Q. What strategies elucidate the role of the glucopyranosyl moiety in NCGC00386033-01’s target binding?

  • Methodological Answer :

  • Enzymatic Hydrolysis : Treat the compound with β-glucosidase and compare pre-/post-hydrolysis activity via surface plasmon resonance (SPR) .
  • Molecular Dynamics (MD) Simulations : Model the compound-receptor interaction to identify hydrogen bonds between the sugar and binding pocket .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.